N-(5-amino-2-methoxyphenyl)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

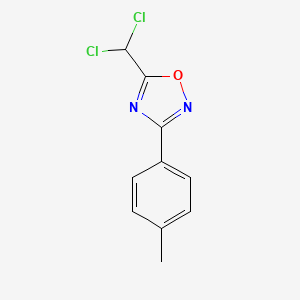

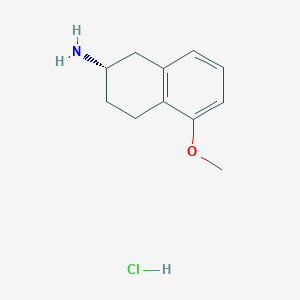

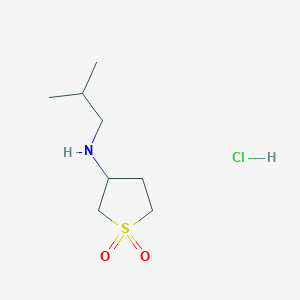

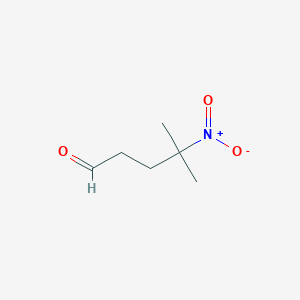

“N-(5-amino-2-methoxyphenyl)propanamide” is a chemical compound with the molecular formula C10H14N2O2 and a molecular weight of 194.23 . It is a solid substance at room temperature .

Molecular Structure Analysis

The InChI code for “N-(5-amino-2-methoxyphenyl)propanamide” is 1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis

“N-(5-amino-2-methoxyphenyl)propanamide” is a solid substance at room temperature . Other physical and chemical properties like density, boiling point, vapour pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, polar surface area, polarizability, surface tension, and molar volume are not available for this specific compound .Scientific Research Applications

-

Organic Chemistry

- Application : N-(5-amino-2-methoxyphenyl)propanamide is used in the deprotection of N-p-methoxyphenylamines .

- Method : This process involves anodic oxidation in an acidic medium . The specific technical details or parameters are not provided in the source.

- Results : The process yields a high amount of amine and is compatible with several oxidable functional groups .

-

Green Chemistry

- Application : N-(5-amino-2-methoxyphenyl)propanamide is used in the synthesis of N-phenylmaleimide precursors for a Diels–Alder reaction .

- Method : This involves a minimally hazardous, environmentally friendly, and energy efficient sequential reaction sequence . The specific technical details or parameters are not provided in the source.

- Results : The synthesis produces a substituted N-phenylmaleimide in two steps from maleic anhydride and a substituted aniline followed by its Diels–Alder reaction with 2,5-dimethylfuran .

-

Medicinal Chemistry

- Application : N-(5-amino-2-methoxyphenyl)propanamide derivatives have been synthesized and evaluated for their potential antibacterial activity .

- Method : The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .

- Results : Compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-meth oxynaphthalen-2-yl)propanamide 2d and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide 2j showed potent antibacterial activity .

-

Proteomics Research

- Application : N-(5-amino-2-methoxyphenyl)propanamide is a specialty product used in proteomics research .

- Method : The specific methods of application or experimental procedures in proteomics research are not provided in the source .

- Results : The outcomes of the use of N-(5-amino-2-methoxyphenyl)propanamide in proteomics research are not available in the source .

-

Antibacterial Research

- Application : A novel series of (6-methoxy-2-naphthyl) propanamide derivatives, which include N-(5-amino-2-methoxyphenyl)propanamide, were synthesized and evaluated for their potential antibacterial activity .

- Method : The minimum inhibitory concentration of these compounds was determined by the microdilution technique against five known strains of bacteria .

- Results : Compounds N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazine carbonyl) phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide and N-(4-(2-(2,4-dichlorobenzylidene)hydrazine carbonyl)phenyl)-2-(6-methoxy-naphthalen-2-yl)propanamide showed potent antibacterial activity against B. subtilis (minimal inhibitory concentrations 1.95 µg/ml). Also, 2-(6-methoxynaphthalen-2-yl)-N-(4-(2-(4-oxopentan-2-ylidene)hydrazinecarbonnyl)phenyl) propanamide showed potent antibacterial activity against S. pneumonia (minimal inhibitory concentrations 1.95 µg/ml) compared to Naproxen (7.81, 15.63 µg/ml) and the reference drug Ampicillin (7.81 µg/ml) .

-

Proteomics Research

- Application : N-(5-amino-2-methoxyphenyl)propanamide is a specialty product used in proteomics research .

- Method : The specific methods of application or experimental procedures in proteomics research are not provided in the source .

- Results : The outcomes of the use of N-(5-amino-2-methoxyphenyl)propanamide in proteomics research are not available in the source .

properties

IUPAC Name |

N-(5-amino-2-methoxyphenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3,11H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIADYJCEFAGKCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)N)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60586138 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-amino-2-methoxyphenyl)propanamide | |

CAS RN |

169321-23-7 |

Source

|

| Record name | N-(5-Amino-2-methoxyphenyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60586138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

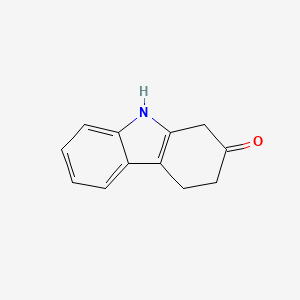

![1,3-dimethyl-2,4,7-trioxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1357135.png)